4-Hydroxybutyl methacrylate

Übersicht

Beschreibung

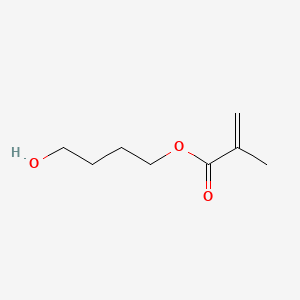

4-Hydroxybutyl methacrylate is an organic compound with the molecular formula C8H14O3. It is a methacrylate ester that contains a hydroxy functional group on the butyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and hydrogels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-hydroxybutanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to remove water formed during the reaction . Another method involves the transesterification of methyl methacrylate with 4-hydroxybutanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with efficient separation and recycling of reactants. The use of pressure-swing distillation and other advanced separation techniques ensures high purity and yield .

Analyse Chemischer Reaktionen

Radical Polymerization

4-HBMA undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization, forming polymers with controlled architectures. Its aqueous dispersion polymerization produces thermoresponsive nano-objects (spheres, worms, vesicles) when using poly(glycerol monomethacrylate) (PGMA) as a macro-chain-transfer agent .

Polymerization Characteristics:

-

Critical Degree of Polymerization (DP): 180 for PHBA (poly-4-HBMA) vs. 80–90 for PHPMA (poly-2-hydroxypropyl methacrylate) .

-

Glass Transition Temperature (T₉): PHBA exhibits T₉ ≈ -20°C, enabling high chain mobility at ambient temperatures .

-

Reaction Rate: First-order kinetics observed post-nucleation, achieving >99% conversion in 60 minutes .

Statistical Copolymerization

4-HBMA copolymerizes with 2-hydroxyethyl methacrylate (HEMA) to form amphiphilic statistical copolymers. Notably, despite HEMA’s higher water solubility, 4-HBMA is consumed faster due to preferential partitioning in the hydrophobic core during RAFT emulsion polymerization .

Copolymer Properties:

| Property | PGMA-P(HEMA-stat-HBMA) | PGMA-PHPMA |

|---|---|---|

| Morphology | Spheres, worms, vesicles | Worms, vesicles |

| Thermo-responsiveness | Reversible gelation | Irreversible aggregation |

| Hydrophobicity | Moderate | High |

Crosslinking Reactions

PHBA chains are crosslinked using glutaraldehyde to stabilize nanostructures for transmission electron microscopy (TEM) analysis. This reaction preserves morphology during sample preparation, confirming structural evolution from spheres to vesicles during polymerization .

Crosslinking Conditions:

-

Crosslinker: 2.5% glutaraldehyde (v/v)

-

pH: 7.4 (phosphate buffer)

-

Time: 24 hours

Thermoresponsive Behavior

PHBA-based diblock copolymers exhibit pronounced thermoresponsiveness. For instance, PGMA-PHBA worms form free-standing gels at 20°C that dissolve reversibly upon cooling to 4°C, unlike PHPMA analogs .

Dynamic Rheology Data:

| Temperature (°C) | Storage Modulus (G’) | Loss Modulus (G’’) |

|---|---|---|

| 4 | 0.1 Pa | 0.05 Pa |

| 20 | 250 Pa | 50 Pa |

Side Reactions and Limitations

-

Chain Transfer: PHBA’s acrylic backbone facilitates chain transfer, broadening molecular weight distributions (Mw/Mₙ > 1.40) at high conversions .

-

Hydrolysis: The ester group in 4-HBMA is susceptible to hydrolysis under strongly acidic/basic conditions, limiting its use in aqueous environments without stabilization.

Wissenschaftliche Forschungsanwendungen

Polymer Production

4-HBMA is primarily utilized in the synthesis of polymers that require flexibility and hydrophilicity. Its ability to form stable copolymers enhances the mechanical properties of materials used in coatings, adhesives, and sealants.

Key Polymer Applications:

- Adhesives: 4-HBMA improves adhesion properties in pressure-sensitive adhesives due to its high reactivity and flexibility.

- Coatings: It is employed in producing waterborne coatings that exhibit excellent scratch resistance and mechanical properties, making them suitable for automotive OEM applications .

- Hydrogels: Research indicates that 4-HBMA can form hydrogels that respond to environmental stimuli, which are promising for drug delivery systems .

Biomedical Applications

The compound's biocompatibility and ability to form hydrophilic polymers make it a candidate for biomedical applications. Studies have shown that 4-HBMA can be used in the development of drug delivery systems where controlled release is critical.

Case Study: Drug Delivery Systems

In a recent study, researchers explored the use of 4-HBMA-based hydrogels for drug delivery. The hydrogels demonstrated a capacity for controlled release, responding effectively to changes in pH and temperature . This property is particularly valuable in therapeutic applications where precise dosage is essential.

Environmental Applications

Due to its hydrophilic nature, 4-HBMA is being investigated for use in environmental remediation processes. Its ability to form stable complexes with pollutants can enhance the efficiency of removal techniques.

Research Findings:

- Pollutant Adsorption: Studies have indicated that polymers synthesized from 4-HBMA can effectively adsorb heavy metals from aqueous solutions, suggesting potential applications in water purification technologies .

Wirkmechanismus

The mechanism of action of 4-hydroxybutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxy group allows for hydrogen bonding and other interactions, enhancing the mechanical properties of the resulting polymers. In biomedical applications, it can interact with biological molecules, facilitating drug delivery and tissue regeneration .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybutyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.

2-Hydroxyethyl methacrylate: Contains a shorter hydroxyethyl chain.

2-Hydroxypropyl methacrylate: Contains a hydroxypropyl chain.

Uniqueness: 4-Hydroxybutyl methacrylate is unique due to its longer hydroxybutyl chain, which provides enhanced flexibility and hydrophilicity compared to shorter chain analogs. This makes it particularly useful in applications requiring flexible and hydrophilic polymers .

Biologische Aktivität

4-Hydroxybutyl methacrylate (4-HBMA) is a methacrylic compound that has garnered attention in various fields, particularly in polymer science and biomedicine. This article aims to provide a comprehensive overview of its biological activity, including toxicity, applications in medical devices, and polymerization properties.

- Chemical Formula : C₈H₁₄O₃

- CAS Number : 29008-35-3

- Molecular Weight : 158.19 g/mol

4-HBMA is characterized by its hydroxyl group, which enhances hydrophilicity and reactivity, making it suitable for various applications, including hydrogels and coatings.

1. Toxicity Profile

The toxicity of 4-HBMA has been assessed through various studies, highlighting its potential risks:

| Endpoint | Value | Source |

|---|---|---|

| Oral LD50 (rat) | 871 mg/kg | BASF Test |

| Dermal LD50 (rat) | >2000 mg/kg | OECD Guideline 402 |

| Inhalation LC0 (rat) | 0.17 mg/l (8 hours) | BASF Test |

| Skin Sensitization | Positive | OECD Guidelines |

| Eye Damage | Causes serious eye damage | Draize Test |

4-HBMA is classified as an irritant to skin and eyes and may cause allergic reactions upon contact. It is also harmful to aquatic life, indicating the need for careful handling and disposal .

2. Applications in Medical Devices

4-HBMA's unique properties make it suitable for various biomedical applications:

- Hydrogels : The compound is utilized in the synthesis of hydrogels that can be used for drug delivery systems due to their biocompatibility and ability to retain moisture.

- Contact Lenses : It enhances the hydrophilic properties of polymers used in contact lenses, improving comfort and wearability .

3. Polymerization Characteristics

The polymerization of 4-HBMA can be initiated through various methods, leading to different polymer architectures:

- RAFT Polymerization : Research indicates that 4-HBMA can be effectively polymerized using reversible addition-fragmentation chain transfer (RAFT) techniques, allowing for controlled molecular weight and narrow polydispersity indices. This method also enables the incorporation of functional groups into the polymer chains .

Case Study 1: Wound Healing Applications

A study explored the use of poly(this compound) (pHBMA) in advanced wound healing therapies. The findings demonstrated that pHBMA-based hydrogels exhibited enhanced cell adhesion and proliferation rates compared to conventional materials. The incorporation of bioactive agents facilitated faster wound healing while maintaining a moist environment conducive to tissue regeneration .

Case Study 2: Ophthalmic Devices

Another study investigated the performance of 4-HBMA in ophthalmic devices. The results showed that polymers derived from 4-HBMA provided improved oxygen permeability and reduced protein adsorption, which are critical factors for contact lens performance. This advancement could lead to better comfort and lower incidence of eye infections among users .

Eigenschaften

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.